molecular formula C9H6BrNO4 B12861987 2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

Katalognummer: B12861987
Molekulargewicht: 272.05 g/mol
InChI-Schlüssel: QRBFQHZVMPOXFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid typically involves the bromination of benzo[d]oxazole derivatives followed by the introduction of a hydroxyacetic acid moiety. One common method involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with bromine to introduce the bromine atom at the 2-position. This is followed by the reaction with chloroacetic acid under basic conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted benzoxazole derivatives.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins such as prostaglandin H2 synthase, indicating their potential as anti-inflammatory agents .

Vergleich Mit ähnlichen Verbindungen

  • 2-(Benzo[d]oxazol-2-yl)acetic acid
  • 2-(Benzo[d]oxazol-2-yl)aniline
  • 2-(Benzo[d]oxazol-2-yl)acetonitrile

Comparison: Compared to these similar compounds, 2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is unique due to the presence of the bromine atom and the hydroxyacetic acid moiety. These functional groups contribute to its distinct chemical reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the hydroxyacetic acid moiety enhances its solubility and potential interactions with biological targets .

Eigenschaften

Molekularformel

C9H6BrNO4

Molekulargewicht

272.05 g/mol

IUPAC-Name

2-(2-bromo-1,3-benzoxazol-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H6BrNO4/c10-9-11-6-4(7(12)8(13)14)2-1-3-5(6)15-9/h1-3,7,12H,(H,13,14)

InChI-Schlüssel

QRBFQHZVMPOXFB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)OC(=N2)Br)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.